chemical structure and properties of 2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-acetamide
chemical structure and properties of 2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-acetamide
An In-Depth Technical Guide to the Chemical Structure, Synthesis, and Pharmacological Properties of 2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-acetamide
Executive Summary
In the landscape of modern medicinal chemistry, heterocyclic scaffolds are the cornerstone of rational drug design. Among these, the 1,3,4-thiadiazole nucleus has emerged as a highly privileged structure due to its unique physicochemical properties, including its mesoionic nature and robust hydrogen-bonding capabilities. This whitepaper provides a comprehensive technical analysis of 2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-acetamide (CAS: 304662-70-2), detailing its structural rationale, validated synthetic methodologies, and broad-spectrum pharmacological potential. Designed for researchers and drug development professionals, this guide synthesizes empirical data with field-proven protocols to accelerate lead optimization and assay development.
Chemical Identity and Physicochemical Profiling
Understanding the fundamental physicochemical properties of a hit compound is critical for predicting its pharmacokinetics (ADME) and target engagement. The molecule consists of a central 1,3,4-thiadiazole ring substituted with an amino group at the 5-position and a thioacetamide linkage at the 2-position[1].
The presence of multiple heteroatoms (nitrogen, oxygen, and sulfur) endows the molecule with a high Topological Polar Surface Area (TPSA), making it an excellent candidate for forming complex hydrogen-bond networks within protein binding pockets.
Table 1: Quantitative Physicochemical Data
| Property | Value | Structural Significance |
| IUPAC Name | 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide | Defines regiochemistry of substituents. |
| CAS Registry Number | 304662-70-2 | Unique identifier for regulatory tracking[2]. |
| Molecular Formula | C₄H₆N₄OS₂ | Indicates high heteroatom-to-carbon ratio. |
| Molecular Weight | 190.25 g/mol | Highly ligand-efficient; ideal for fragment-based drug discovery (FBDD)[2]. |
| Hydrogen Bond Donors | 2 (Primary amine, Amide) | Facilitates interaction with kinase hinge regions. |
| Hydrogen Bond Acceptors | 5 (Ring nitrogens, Carbonyl oxygen) | Enhances aqueous solubility and target affinity. |
| Rotatable Bonds | 3 | Provides sufficient flexibility for induced-fit binding without severe entropic penalties. |
Structural Rationale in Drug Design
From an application scientist's perspective, the selection of the 2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-acetamide scaffold is highly deliberate.
-
The 1,3,4-Thiadiazole Core: This five-membered ring is a bioisostere for pyrimidine and oxadiazole rings. Its high electron density and mesoionic character allow it to cross cellular membranes more efficiently than its polarity would suggest[3]. Furthermore, the sulfur atom within the ring imparts superior lipophilicity compared to oxadiazoles, which is crucial for central nervous system (CNS) penetration in neuroprotective applications.
-
The Thioacetamide Linkage (-S-CH₂-CO-NH₂): The thioether (-S-) linkage provides metabolic stability against esterases, which readily cleave ester-based prodrugs. The acetamide tail acts as a flexible arm, capable of projecting into solvent-exposed regions of a target protein or forming critical hydrogen bonds with backbone amides.
-
The 5-Amino Group: This primary amine is a potent electron donor. It increases the nucleophilicity of the ring system and serves as a primary handle for further synthetic derivatization (e.g., Schiff base formation or amide coupling) to explore structure-activity relationships (SAR)[4].
Validated Synthetic Methodology
To ensure absolute reproducibility, the synthesis of 2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-acetamide is broken down into a self-validating, two-step protocol. The causality behind the reagent selection is detailed to empower chemists to troubleshoot effectively.
Step 1: Synthesis of the Intermediate (5-Amino-1,3,4-thiadiazole-2-thiol)
Rationale: The construction of the thiadiazole core requires the cyclization of thiosemicarbazide with carbon disulfide. Sodium carbonate is utilized as a base to facilitate the formation of the dithiocarboxylic acid intermediate, which thermally cyclizes into the target ring[5].
Protocol:
-
Reaction Setup: Suspend thiosemicarbazide (1.0 eq) and anhydrous Na₂CO₃ (1.0 eq) in absolute ethanol (solvent volume: 10 mL/mmol).
-
Addition: Add carbon disulfide (1.2 eq) dropwise under continuous magnetic stirring at room temperature.
-
Cyclization: Elevate the temperature and reflux the mixture at 60–70°C for 8–10 hours.
-
In-Process Control (Validation): Monitor the reaction via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (6:4). The disappearance of the polar thiosemicarbazide spot indicates completion.
-
Isolation: Cool the mixture to 0–5°C and acidify dropwise with dilute HCl (1M) until precipitation occurs (pH ~4). Filter the solid, wash with cold distilled water to remove inorganic salts, and recrystallize from hot ethanol.
Step 2: Regioselective S-Alkylation
Rationale: The intermediate possesses two nucleophilic centers: the 5-amino group and the 2-thiol group. The thiol group is significantly more acidic (pKa ~7-8). By using a mild base like Potassium Carbonate (K₂CO₃), the thiol is selectively deprotonated to form a thiolate anion, completely preventing unwanted N-alkylation side reactions during the subsequent SN2 attack on 2-chloroacetamide[6].
Protocol:
-
Deprotonation: Dissolve 5-amino-1,3,4-thiadiazole-2-thiol (1.0 eq) in anhydrous Acetone or THF. Add K₂CO₃ (1.5 eq) and stir for 30 minutes at room temperature to generate the thiolate.
-
Alkylation: Add 2-chloroacetamide (1.1 eq) portion-wise to control the mild exotherm.
-
Propagation: Stir the suspension at room temperature for 6–8 hours.
-
In-Process Control (Validation): Confirm the consumption of the thiol intermediate via TLC.
-
Purification: Filter off the potassium chloride salts. Concentrate the filtrate under reduced pressure. Induce precipitation by adding ice-cold water. Filter the resulting yellow/white powder and dry under a vacuum.
Synthetic workflow for 2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-acetamide via S-alkylation.
Pharmacological Profile & Mechanistic Pathways
Derivatives of 1,3,4-thiadiazole exhibit a remarkably broad spectrum of biological activities, making them highly sought after in phenotypic screening libraries.
-
Anticancer & Kinase Inhibition: Recent structural biology studies have demonstrated that 1,3,4-thiadiazole derivatives act as potent inhibitors of cyclin-dependent kinases (e.g., CDK9). The planar heterocyclic core intercalates into the ATP-binding pocket of the kinase, while the amino and acetamide groups form critical hydrogen bonds with the hinge region residues, leading to cell cycle arrest and subsequent apoptosis in human carcinoma cell lines (such as MCF-7 and HepG-2)[6].
-
Antimicrobial Activity: The compound acts as a competitive inhibitor in bacterial metabolic pathways. The sulfur-rich core has been shown to disrupt bacterial cell wall synthesis and exhibits moderate to high activity against E. coli and K. pneumoniae[5].
-
Antioxidant Capacity: The electron-rich nature of the thiadiazole ring, combined with the thiol/thioether linkage, allows these molecules to act as excellent scavengers for Reactive Oxygen Species (ROS), such as DPPH and hydroxyl radicals, providing a neuroprotective effect[4].
Proposed dual-action pharmacological pathways of 1,3,4-thiadiazole derivatives.
Analytical Characterization Standards
To ensure the integrity of the synthesized compound, the following spectroscopic markers must be validated:
-
FT-IR Spectroscopy: Look for distinct sharp bands at ~3325 cm⁻¹ and ~3244 cm⁻¹ corresponding to the primary amine (-NH₂) stretching. A strong peak at ~1690-1650 cm⁻¹ will confirm the presence of the amide carbonyl (C=O), and a band at ~1550 cm⁻¹ indicates the C=N stretching of the thiadiazole ring[3].
-
¹H-NMR (DMSO-d₆): A singlet integrating for 2 protons around δ 3.8-4.0 ppm confirms the methylene (-CH₂-) group flanked by the sulfur and carbonyl. Broad singlets downfield (δ 7.0-8.0 ppm) will correspond to the primary amine and amide protons, which will disappear upon D₂O exchange.
-
Mass Spectrometry (LC-MS): The expected molecular ion peak [M+H]⁺ should be observed at m/z 191.25.
Conclusion
2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-acetamide is a highly versatile, ligand-efficient building block. By leveraging its regioselective synthetic pathways and its inherent ability to engage complex biological targets via hydrogen bonding and lipophilic interactions, drug development professionals can effectively utilize this scaffold for the generation of novel kinase inhibitors, antimicrobials, and neuroprotective agents.
References
-
NextSDS. "2-(5-AMINO-[1,3,4]THIADIAZOL-2-YLSULFANYL)-ACETAMIDE — Chemical Substance Information." NextSDS Database.[Link]
-
CORE / Mediterranean Journal of Chemistry. "Chemistry, synthesis and progress report on biological activities of thiadiazole compounds - a review."[Link]
-
Baghdad Science Journal. "Synthesis, Characterization and Biological Activates Studies of some New Derivatives From 2-aminoo-5-mercapto-1, 3, 4-thiadiazol."[Link]
-
National Institutes of Health (NIH) / Molecules. "Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Antinociceptive Agents."[Link]
-
National Institutes of Health (NIH) / BMC Chemistry. "Synthesis, biological evaluation, and molecular docking of novel 1,3,4-substituted-thiadiazole derivatives as potential anticancer agent."[Link]
Sources
- 1. nextsds.com [nextsds.com]
- 2. 304662-70-2|2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)acetamide|BLD Pharm [bldpharm.com]
- 3. Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Antinociceptive Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 5. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 6. Synthesis, biological evaluation, and molecular docking of novel 1,3,4-substituted-thiadiazole derivatives as potential anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]
